![molecular formula C14H19NO2 B5889264 1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
1-[3-(5-methyl-2-furyl)acryloyl]azepane
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Overview
Description
1-[3-(5-methyl-2-furyl)acryloyl]azepane, also known as MFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[3-(5-methyl-2-furyl)acryloyl]azepane is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in cell growth, survival, and inflammation. 1-[3-(5-methyl-2-furyl)acryloyl]azepane has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
1-[3-(5-methyl-2-furyl)acryloyl]azepane has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 1-[3-(5-methyl-2-furyl)acryloyl]azepane has also been shown to improve cognitive function and protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(5-methyl-2-furyl)acryloyl]azepane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1-[3-(5-methyl-2-furyl)acryloyl]azepane is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on 1-[3-(5-methyl-2-furyl)acryloyl]azepane, including exploring its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(5-methyl-2-furyl)acryloyl]azepane and to optimize its synthesis method to improve yield and purity. Finally, more studies are needed to investigate the potential side effects and toxicity of 1-[3-(5-methyl-2-furyl)acryloyl]azepane to ensure its safety for clinical use.
In conclusion, 1-[3-(5-methyl-2-furyl)acryloyl]azepane is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its synthesis method has been optimized to produce high yields of pure 1-[3-(5-methyl-2-furyl)acryloyl]azepane, and its mechanism of action is believed to involve modulation of various signaling pathways. While there are advantages and limitations to using 1-[3-(5-methyl-2-furyl)acryloyl]azepane in lab experiments, there are several future directions for research to explore its full potential.
Synthesis Methods
1-[3-(5-methyl-2-furyl)acryloyl]azepane can be synthesized through a multi-step process starting with the reaction of 5-methylfurfural with acryloyl chloride in the presence of a catalyst. The resulting product is then reacted with azepane to form 1-[3-(5-methyl-2-furyl)acryloyl]azepane. This synthesis method has been optimized to produce high yields of pure 1-[3-(5-methyl-2-furyl)acryloyl]azepane.
Scientific Research Applications
1-[3-(5-methyl-2-furyl)acryloyl]azepane has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, 1-[3-(5-methyl-2-furyl)acryloyl]azepane has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neuroprotection research, 1-[3-(5-methyl-2-furyl)acryloyl]azepane has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory research, 1-[3-(5-methyl-2-furyl)acryloyl]azepane has been shown to reduce inflammation in various animal models.
properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-6-7-13(17-12)8-9-14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJWUXZZSKQSRS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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